

# Spectroscopic Profile of 1-Bromo-4-butoxybenzene: A Technical Guide

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## Compound of Interest

Compound Name: 1-Bromo-4-butoxybenzene

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Bromo-4-butoxybenzene**, a compound of interest in various chemical and pharmaceutical research domains. The document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols for data acquisition.

## Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **1-Bromo-4-butoxybenzene**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.39	Doublet	2H	Ar-H (ortho to Br)
~6.80	Doublet	2H	Ar-H (ortho to O)
~3.92	Triplet	2H	-O-CH <sub>2</sub> -
~1.75	Multiplet	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -
~1.48	Multiplet	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~0.97	Triplet	3H	-CH <sub>3</sub>

#### <sup>13</sup>C NMR (Carbon-13 NMR) Spectroscopic Data[1]

Chemical Shift ( $\delta$ ) ppm	Assignment
~158.2	Ar-C (C-O)
~132.3	Ar-C (C-H, ortho to Br)
~116.2	Ar-C (C-H, ortho to O)
~113.0	Ar-C (C-Br)
~67.9	-O-CH <sub>2</sub> -
~31.3	-O-CH <sub>2</sub> -CH <sub>2</sub> -
~19.3	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~13.9	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2950 - 2850	Strong	C-H stretch (aliphatic)
~1590, 1490	Medium-Strong	C=C stretch (aromatic)
~1240	Strong	C-O stretch (aryl ether)
~1030	Medium	C-O stretch
~820	Strong	C-H bend (para-substituted aromatic)
~520	Medium	C-Br stretch

## Mass Spectrometry (MS)

GC-MS Fragmentation Data<sup>[1]</sup>

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
228/230	Moderate	[M] <sup>+</sup> (Molecular ion peak, bromine isotopes)
172/174	High	[M - C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup> (Loss of butene)
157/159	Moderate	[M - C <sub>4</sub> H <sub>9</sub> O] <sup>+</sup> (Loss of butoxy radical)
77	Low	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)
57	High	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (Butyl cation)

## Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A systematic approach utilizing various NMR experiments is crucial for the accurate structure elucidation of organic molecules.[2]

- **Sample Preparation:** Approximately 5-10 mg of **1-Bromo-4-butoxybenzene** is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ), in a clean NMR tube.[2] A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing.[3]
- **$^1\text{H}$  NMR Acquisition:** The proton NMR spectrum is acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz). Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** The carbon-13 NMR spectrum is obtained on the same instrument. Due to the low natural abundance and lower intrinsic sensitivity of the  $^{13}\text{C}$  nucleus, a larger number of scans is typically required.[4] Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule.[5][6]

- **Sample Preparation:** For a solid sample like **1-Bromo-4-butoxybenzene**, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal.[5] Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent (e.g., dichloromethane), depositing the solution onto a salt plate (e.g., NaCl), and allowing the solvent to evaporate.[7]
- **Data Acquisition:** The IR spectrum is recorded using an FTIR (Fourier Transform Infrared) spectrometer. A background spectrum of the empty sample holder (or clean ATR crystal) is first collected. The sample is then scanned over the mid-IR range (typically  $4000\text{-}400\text{ cm}^{-1}$ ).

- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

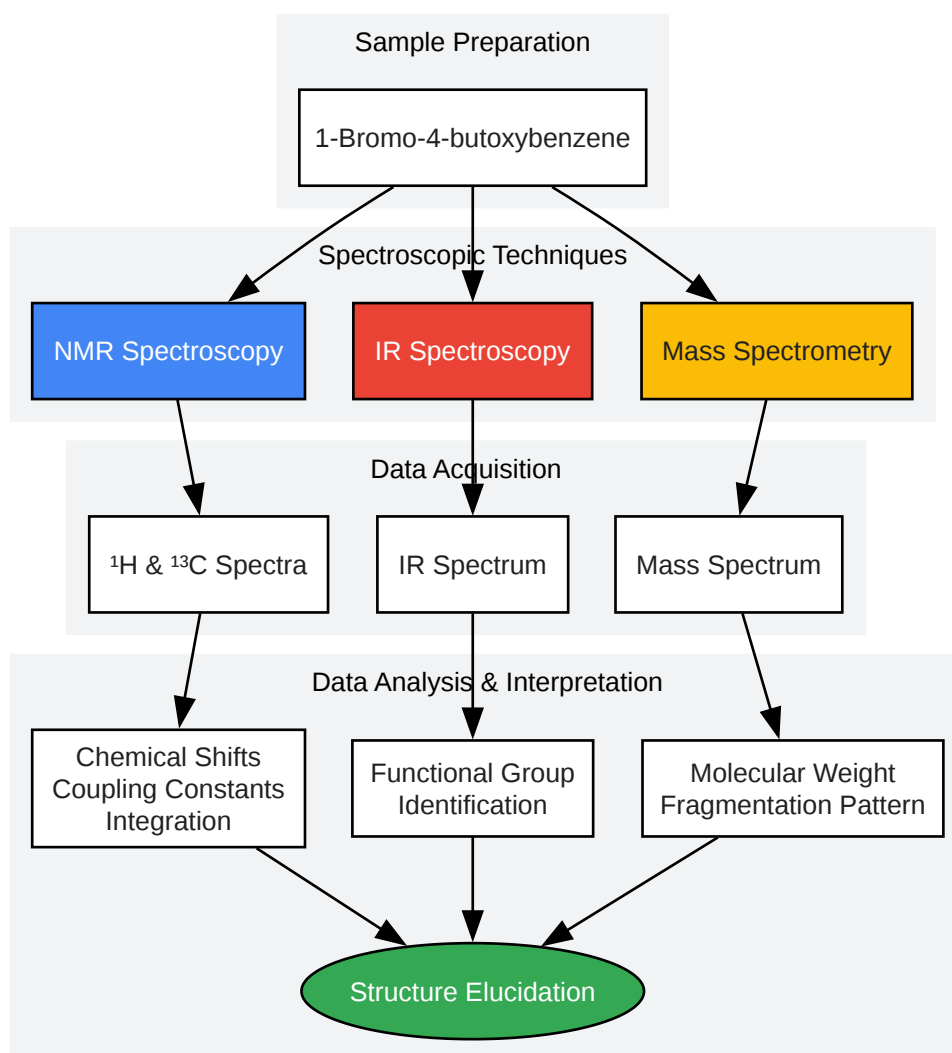
## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.<sup>[8]</sup>

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification before analysis. The sample is vaporized in the GC inlet.<sup>[9]</sup>
- **Ionization:** In the ion source, the gaseous molecules are ionized, typically using Electron Impact (EI) ionization. High-energy electrons bombard the molecules, leading to the formation of a molecular ion (a radical cation) and various fragment ions.<sup>[9][10]</sup>
- **Mass Analysis:** The ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).
- **Detection:** The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus  $m/z$ .<sup>[10]</sup>

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **1-Bromo-4-butoxybenzene**.



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Caption: Workflow for Spectroscopic Analysis of **1-Bromo-4-butoxybenzene**.

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